

# Ricolinostat HDAC6 selective inhibition mechanism of action

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Molecular Mechanism and Key Evidence

**Ricolinostat's** anti-tumor effects are driven by its impact on multiple pathways, as demonstrated in various preclinical models.

### Disruption of Protein Homeostasis and Induction of Apoptosis

The inhibition of HDAC6's catalytic activity disrupts two major protein degradation pathways:

- **Microtubule Stabilization:** By inhibiting HDAC6-mediated deacetylation of  $\alpha$ -tubulin, **Ricolinostat** increases tubulin acetylation, leading to stabilized microtubules and impaired cell motility [1] [2] [3].
- **Impaired Aggresome Clearance:** HDAC6 normally binds ubiquitinated misfolded proteins via its ZnF-UBP domain and transports them to aggresomes for autophagy-dependent degradation. **Ricolinostat's** inhibition of HDAC6 deacetylase activity disrupts this process, causing toxic accumulation of misfolded proteins [1] [4] [5].
- **Hsp90 Inactivation:** HDAC6 deacetylates Hsp90. **Ricolinostat**-induced hyperacetylation inactivates Hsp90, leading to the polyubiquitination and proteasomal degradation of its oncogenic client proteins [1].

These combined stresses—disruption of both proteasomal and aggresome-autophagy pathways—synergize with proteasome inhibitors like bortezomib to induce apoptosis [4].

## Key Experimental Evidence and Protocols

The following diagram illustrates the primary signaling pathways affected by **Ricolinostat** and the experimental methods used to validate them.



[Click to download full resolution via product page](#)

Key experimental findings from various cancer models include:

- **Synergy with Proteasome Inhibitors:** In multiple myeloma, **Ricolinostat** combined with bortezomib showed synergistic cytotoxicity by simultaneously inhibiting the proteasome and aggresome

pathways, key mechanisms for managing protein overload [4].

- **Modulation of miRNA and Signaling Pathways:** In esophageal squamous cell carcinoma (ESCC), **Ricolinostat** increased **miR-30d** expression, which directly targets the **PIK3R2** gene, a regulatory subunit of PI3K. This led to downregulation of the **PI3K/AKT/mTOR** and **ERK** signaling pathways, causing **G2/M cell cycle arrest** and apoptosis [2].
- **Resistance Mechanisms:** Studies in lymphoma cell lines with acquired **Ricolinostat** resistance revealed upregulation of **FYN** and **HDAC9**, and downregulation of **SH3BP5** (a negative regulator of BTK), suggesting involvement of B-cell receptor signaling pathways [6].

## Quantitative Data from Key Studies

The table below consolidates quantitative findings on **Ricolinostat**'s efficacy from preclinical research.

| Cancer Model / Cell Line                                                | Key Findings                                                                                                                                                                                                                                                                         | Experimental Methods                                                                                                           |
|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| <b>Esophageal Squamous Cell Carcinoma (ESCC)</b> (e.g., EC109, KYSE150) | • Dose- & time-dependent proliferation inhibition. • <b>G2/M phase arrest:</b> Increase from ~12% (control) to ~30% (5µM ACY-1215). • <b>Apoptosis induction:</b> Increase to ~25% (5µM ACY-1215). • ↓ <b>PI3K, p-AKT, p-mTOR, p-ERK</b> . • ↑ <b>miR-30d</b> & ↓ <b>PIK3R2</b> [2]. | • MTT cell viability assay. • Flow cytometry (cell cycle, apoptosis). • Western blotting. • miRNA microarray & qPCR [2].       |
| <b>Non-Hodgkin's Lymphoma (NHL)</b> (e.g., Jeko-1, Hut-78)              | • Synergistic induction of apoptosis with bendamustine. • ↑ <b>Acetylated α-tubulin</b> . • ↑ <b>ROS</b> generation. • Activation of caspases (-8, -9, -3) & ↑ <b>cleaved PARP</b> [7].                                                                                              | • MTT assay. • Annexin V/PI staining by flow cytometry. • Western blotting for apoptotic markers. • DCFH-DA assay for ROS [7]. |
| <b>Multiple Myeloma (Clinical Trial)</b>                                | • Combination with bortezomib/dexamethasone: <b>37% overall response rate</b> in relapsed/refractory patients. • <b>Dose-dependent increase in acetylated tubulin</b> in peripheral blood lymphocytes [4].                                                                           | • Phase 1/2 clinical trial. • Pharmacodynamic assessment of acetylated tubulin [4].                                            |

## Clinical Translation and Emerging Research

### Clinical Development and Tolerability

**Ricolinostat** has been evaluated in clinical trials, primarily for hematological cancers:

- In a phase 1/2 trial for relapsed/refractory multiple myeloma, the combination of **Ricolinostat** with bortezomib and dexamethasone was well-tolerated at a dose of **160 mg daily**. The most notable dose-limiting toxicity was diarrhea at higher doses (160 mg twice daily). The regimen showed an **overall response rate of 37%**, including activity in some bortezomib-refractory patients [4].
- The side effect profile of selective HDAC6 inhibition like **Ricolinostat** is reported to be more favorable compared to pan-HDAC inhibitors, with less severe hematologic, gastrointestinal, and constitutional toxicities [4].

## Beyond Catalytic Inhibition: New Frontiers

Research is now exploring targets beyond HDAC6's catalytic domains:

- **Targeting the ZnF-UBP Domain:** The C-terminal zinc finger domain of HDAC6 is crucial for binding ubiquitinated proteins and aggresome formation. Inhibiting this domain, potentially with compounds like **quinazolinylpropanoic acid derivatives**, impairs multiple myeloma cell function and aggresome formation, offering a novel therapeutic strategy that may avoid microtubule-related side effects [5].
- **HDAC6-Based PROTACs:** Proteolysis-Targeting Chimeras (PROTACs) are being developed to not just inhibit but **degrade the HDAC6 protein** entirely, potentially overcoming resistance to traditional catalytic inhibitors [8].

In summary, **Ricolinostat** represents a targeted therapeutic strategy that leverages selective HDAC6 inhibition to disrupt multiple oncogenic processes. Its synergistic combination with other agents and the development of novel inhibitors targeting non-enzymatic functions continue to be active and promising areas of cancer research.

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. The regulatory mechanisms and treatment of HDAC6 in ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Ricolinostat (ACY-1215) suppresses proliferation and ... [nature.com]
3. Histone deacetylase 6: A new player in oxidative stress- ... [spandidos-publications.com]

4. Ricolinostat, the first selective histone deacetylase 6 ... [pmc.ncbi.nlm.nih.gov]
5. Selective molecular inhibition of the HDAC6 ZnF-UBP ... [nature.com]
6. Mechanisms of Acquired Drug Resistance to the HDAC6 ... [pmc.ncbi.nlm.nih.gov]
7. Ricolinostat, a selective HDAC6 inhibitor, shows anti- ... [link.springer.com]
8. Small molecules targeting HDAC6 for cancer treatment [sciencedirect.com]

To cite this document: Smolecule. [Ricolinostat HDAC6 selective inhibition mechanism of action].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-hdac6-selective-inhibition-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)